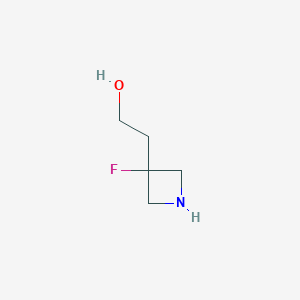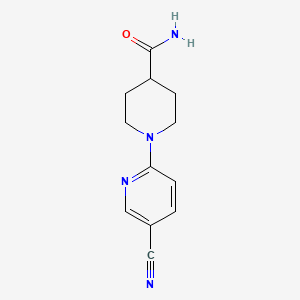
Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate is a synthetic compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonyl group attached to the D-seryl-D-alaninate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate typically involves the esterification of D-seryl-D-alaninate with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester bond can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and thioesters.
Scientific Research Applications
Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate involves its interaction with specific molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at specific sites. The ester bond can be hydrolyzed by esterases, releasing the active D-seryl-D-alaninate moiety, which can then interact with its target.
Comparison with Similar Compounds
Methyl ((benzyloxy)carbonyl)-L-seryl-L-alaninate: Similar structure but with L-isomers.
Ethyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl ((benzyloxy)carbonyl)-D-seryl-D-valinate: Similar structure but with a valine residue instead of alanine.
Uniqueness: Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate is unique due to its specific stereochemistry and the presence of the benzyloxycarbonyl protecting group. This combination of features makes it particularly useful in the synthesis of peptides and other biologically active molecules.
Properties
Molecular Formula |
C15H20N2O6 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
methyl (2R)-2-[[(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C15H20N2O6/c1-10(14(20)22-2)16-13(19)12(8-18)17-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,19)(H,17,21)/t10-,12-/m1/s1 |
InChI Key |
QWGCABODXPAQFR-ZYHUDNBSSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


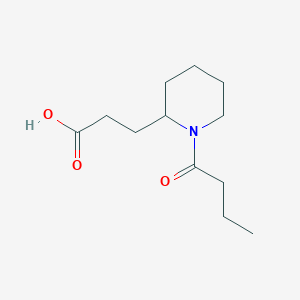
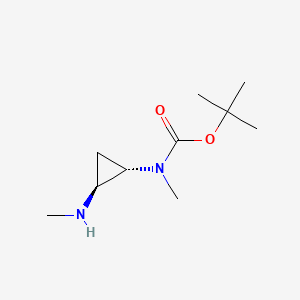
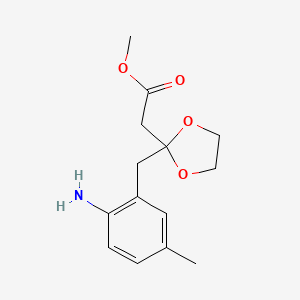
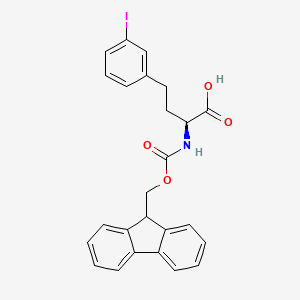
![2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid](/img/structure/B14903024.png)
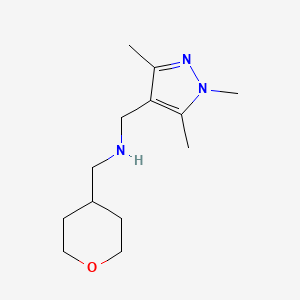
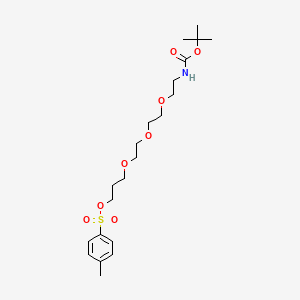
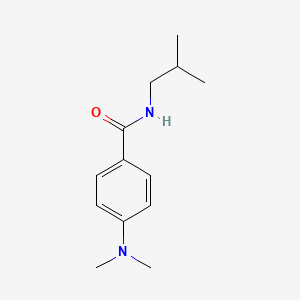
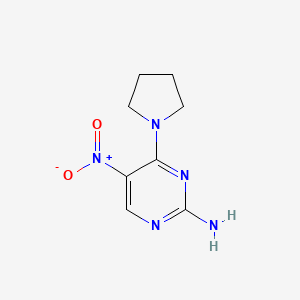
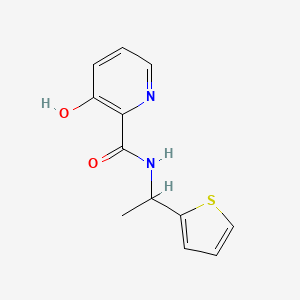
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14903055.png)

